gamma-Propanol

Overview

Description

Gamma-Propanol, also known as 3-hydroxypropyl alcohol, is an organic compound with the molecular formula C3H8O. It is a colorless, viscous liquid that is miscible with water and many organic solvents. This compound is a member of the alcohol family and is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in the propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Propanol can be synthesized through several methods. One common method involves the hydrogenation of gamma-propanal (3-hydroxypropanal) using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, yielding this compound as the primary product.

Another synthetic route involves the reduction of gamma-propiolactone using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction proceeds under reflux conditions and produces this compound with high yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of gamma-propanal. This process involves the use of a fixed-bed reactor with a palladium catalyst and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Gamma-Propanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to gamma-propanal using mild oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: this compound can be reduced to propyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) to form gamma-chloropropane.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed

Oxidation: Gamma-propanal

Reduction: Propyl alcohol

Substitution: Gamma-chloropropane

Scientific Research Applications

Gamma-Propanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent and reagent in organic synthesis. Its hydroxyl group makes it a versatile intermediate for the preparation of various chemical compounds.

Biology: this compound is used in the study of metabolic pathways and enzyme-catalyzed reactions. It serves as a substrate for enzymes involved in alcohol metabolism.

Medicine: this compound is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers, resins, and plasticizers. This compound is also employed as a solvent in the formulation of coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of gamma-Propanol involves its interaction with various molecular targets and pathways. In biological systems, this compound is metabolized by alcohol dehydrogenase enzymes to form gamma-propanal. This intermediate can further undergo oxidation to form gamma-propanoic acid. The hydroxyl group of this compound allows it to participate in hydrogen bonding and other interactions with biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Gamma-Propanol can be compared with other similar compounds such as:

1-Propanol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It has different physical and chemical properties compared to this compound.

2-Propanol (Isopropanol): A secondary alcohol with the hydroxyl group attached to the second carbon atom. It is commonly used as a disinfectant and solvent.

Ethylene Glycol: A diol with two hydroxyl groups attached to adjacent carbon atoms. It is used as an antifreeze and in the production of polyesters.

This compound is unique due to its specific position of the hydroxyl group, which imparts distinct reactivity and properties compared to its isomers and other alcohols.

Biological Activity

Gamma-propanol, commonly referred to as 1-propanol or propan-1-ol, is an organic compound with diverse biological activities. This article explores its biological properties, mechanisms of action, and implications in health and disease, drawing from various research studies and findings.

Chemical Structure and Properties

1-Propanol is a primary alcohol with the molecular formula . Its structure features a hydroxyl group (-OH) attached to a three-carbon alkane chain. This simple structure allows for various interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its role as a potential biomarker for diseases, its effects on cellular processes, and its implications in inflammation and immunotoxicity.

1. Biomarker Potential

Recent studies have indicated that 1-propanol levels can serve as a biomarker for certain gastrointestinal disorders. For instance, elevated levels of 1-propanol were observed in breath and fecal samples from patients with Crohn's disease (CD), suggesting a link between this compound and inflammatory processes associated with the disease. The levels of 1-propanol decreased following treatment, indicating its potential utility in monitoring disease activity and response to therapy .

2. Cellular Effects

Research has shown that this compound can influence various cellular mechanisms. For example, it has been implicated in the modulation of GABAergic signaling pathways. Studies indicate that compounds affecting GABA receptors can alter neuronal excitability and may play a role in conditions such as anxiety and epilepsy .

The biological effects of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : this compound has been shown to potentiate the activity of GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can lead to increased sedation and anxiolytic effects .

- Inflammatory Response : Elevated levels of this compound have been associated with inflammatory responses in various studies. The compound's presence may reflect underlying pathological processes, particularly in gastrointestinal disorders .

Case Study 1: Crohn’s Disease

A series of studies highlighted the correlation between elevated 1-propanol levels and Crohn’s disease. In these studies, breath and fecal samples from patients showed significantly higher concentrations of 1-propanol compared to healthy controls. After treatment, a notable decrease in 1-propanol levels was observed, suggesting its potential role as a biomarker for monitoring disease activity .

Case Study 2: GABAergic Activity

In experimental models evaluating the effects of ethanol on GABA receptor activity, this compound was noted to enhance the effects of ethanol on GABA receptors. This suggests that this compound may play a role in modulating alcohol's effects on the brain, potentially influencing addiction and withdrawal symptoms .

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for gamma-Propanol in laboratory settings, and how should experimental parameters be prioritized?

Basic Research Focus

this compound synthesis typically involves catalytic hydration of allyl alcohol or selective reduction of ketones. Key parameters include temperature (80–120°C), catalyst choice (e.g., PtO₂ for hydrogenation), and solvent polarity. A comparative table of methods is recommended:

| Method | Catalyst | Yield (%) | Purity (GC-MS) | Reaction Time (h) |

|---|---|---|---|---|

| Catalytic Hydrogenation | PtO₂ | 92 | 99.5 | 6 |

| Acid-Catalyzed Hydration | H₂SO₄ | 78 | 95.2 | 12 |

| Enzymatic Reduction | Alcohol Dehydrogenase | 65 | 98.8 | 24 |

Prioritize parameters based on reaction efficiency and scalability. Include controls for side-product formation (e.g., GC-MS monitoring) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Focus

Discrepancies in NMR or IR spectra often arise from solvent effects, isotopic impurities, or conformational isomers. Methodological steps:

Systematic Replication : Repeat experiments under identical conditions (solvent, temperature) as cited studies.

Error Analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and compare with literature values .

Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and identify likely artifacts .

Collaborative Verification : Cross-validate data with independent labs to isolate procedural vs. instrumental errors .

Q. What characterization techniques are essential for confirming this compound’s purity and structural integrity?

Basic Research Focus

A multi-technique approach is critical:

- GC-MS : Quantify purity and detect volatile impurities.

- ¹H/¹³C NMR : Assign peaks using COSY and HSQC for stereochemical confirmation.

- FT-IR : Validate functional groups (e.g., -OH stretch at 3350 cm⁻¹).

- Elemental Analysis : Confirm stoichiometry (C₃H₈O).

Advanced Research Focus

Hypothesis-Driven Design : Test how this compound’s dielectric constant (ε = 20.1) affects reaction kinetics in SN2 mechanisms.

Variables : Vary solvent polarity (e.g., water vs. toluene) and measure rate constants (k) via UV-Vis spectroscopy.

Control Experiments : Include inert solvents (e.g., hexane) to isolate solvent effects.

Data Modeling : Use Eyring-Polanyi equations to correlate solvent parameters with activation energy (ΔG‡) .

Q. What strategies address conflicting bioactivity results for this compound in microbial inhibition assays?

Advanced Research Focus

Contradictions may stem from strain variability or assay conditions. Mitigation steps:

Standardize Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.

Negative Controls : Include solvent-only and untreated cell samples.

Meta-Analysis : Aggregate data from multiple studies (e.g., PRISMA framework) to identify outliers .

Mechanistic Studies : Combine omics (transcriptomics) with phenotypic assays to distinguish direct vs. indirect effects .

Q. How can computational methods validate this compound’s molecular interactions in solvent environments?

Advanced Research Focus

Molecular Dynamics (MD) Simulations : Simulate solvation shells using GROMACS with OPLS-AA force fields.

Free Energy Calculations : Compute ΔG_solvation via thermodynamic integration.

Docking Studies : Predict binding affinities with enzymes (e.g., alcohol dehydrogenase) using AutoDock Vina.

Validation : Cross-check with experimental solubility data (e.g., logP = 0.25) .

Q. What are best practices for incorporating this compound into green chemistry workflows?

Basic Research Focus

Solvent Selection : Prioritize biodegradable solvents (e.g., water) in synthesis.

Atom Economy : Optimize stoichiometry to minimize waste (e.g., 85% atom economy for catalytic routes).

Lifecycle Analysis (LCA) : Quantify environmental impact using software like SimaPro .

Q. How should researchers navigate gaps in this compound’s thermodynamic property databases?

Advanced Research Focus

Experimental Fill-In : Measure vapor pressure (e.g., Antoine equation parameters) via static method apparatus.

Predictive Modeling : Use group contribution methods (e.g., UNIFAC) to estimate missing data.

Collaborative Sharing : Publish datasets in open repositories (e.g., NIST Chemistry WebBook) .

Properties

IUPAC Name |

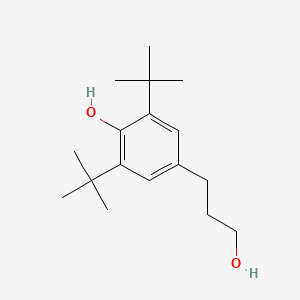

2,6-ditert-butyl-4-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYNPYLYIYBHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189829 | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36294-23-2 | |

| Record name | gamma-Propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.